An In-depth Technical Guide to the Chemical Properties and Structure of 1-(1-Phenylcyclohexyl)ethanone
An In-depth Technical Guide to the Chemical Properties and Structure of 1-(1-Phenylcyclohexyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Phenylcyclohexyl)ethanone is a ketone derivative featuring a phenyl group and an acetyl group attached to the same carbon of a cyclohexane ring. This structure is of significant interest to researchers in medicinal chemistry and drug development due to its relationship to a class of psychoactive compounds known as arylcyclohexylamines, the most famous of which is Phencyclidine (PCP).[1][2] The ethanone moiety provides a reactive handle for further chemical modifications, making it a potentially valuable precursor for the synthesis of novel therapeutic agents and pharmacological probes.
This technical guide provides a comprehensive overview of the predicted chemical properties, structure, and a plausible synthetic route for 1-(1-Phenylcyclohexyl)ethanone. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide will draw upon data from structurally similar compounds to provide a robust and scientifically grounded resource.
Molecular Structure and Physicochemical Properties
The core structure of 1-(1-Phenylcyclohexyl)ethanone consists of a cyclohexane ring bonded to both a phenyl group and an acetyl group at the C1 position. This quaternary carbon center is a key structural feature.
Table 1: Predicted Physicochemical Properties of 1-(1-Phenylcyclohexyl)ethanone and Related Analogues
| Property | Predicted Value for 1-(1-Phenylcyclohexyl)ethanone | Data for 1-(4-Cyclohexylphenyl)ethanone[3][4] | Data for 1-(1-Phenylcyclobutyl)ethanone[5] | Data for Phencyclidine (PCP)[1] |
| Molecular Formula | C₁₄H₁₈O | C₁₄H₁₈O | C₁₂H₁₄O | C₁₇H₂₅N |
| Molecular Weight | 202.29 g/mol | 202.29 g/mol | 174.23 g/mol | 243.4 g/mol |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Not specified | Not specified | White, crystalline powder |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure | Not specified | Not specified | 136 °C at 1.00 mmHg |
| Melting Point | Not available | Not specified | Not specified | 46.5 °C |
| Solubility | Predicted to be soluble in organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water. | Not specified | Not specified | Soluble in ethanol |
| LogP | Predicted to be in the range of 3-4 | Not specified | Not specified | 4.69 |
Proposed Synthesis: A Mechanistic Approach
A plausible and efficient method for the synthesis of 1-(1-Phenylcyclohexyl)ethanone is through the Friedel-Crafts acylation of phenylcyclohexane.[6][7][8][9] This well-established reaction in organic chemistry allows for the introduction of an acyl group onto an aromatic ring.
Synthetic Workflow
Caption: Proposed two-step synthesis of 1-(1-Phenylcyclohexyl)ethanone.
Detailed Experimental Protocol
Step 1: Synthesis of Phenylcyclohexane (Friedel-Crafts Alkylation) [10]
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Reaction Setup: To a stirred solution of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an excess of benzene (which acts as both solvent and reactant) at 0-5 °C, slowly add cyclohexene.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
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Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture over ice, followed by the addition of hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude phenylcyclohexane can be purified by vacuum distillation.
Step 2: Synthesis of 1-(1-Phenylcyclohexyl)ethanone (Friedel-Crafts Acylation) [6][7][8]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add phenylcyclohexane and a suitable solvent such as dichloromethane or carbon disulfide. Cool the mixture to 0 °C.
-
Addition of Reagents: Slowly add a stoichiometric amount of a Lewis acid, typically aluminum chloride (AlCl₃). To this suspension, add acetyl chloride dropwise.
-
Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC.
-
Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with a dilute sodium bicarbonate solution, and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Structural Elucidation and Analytical Characterization
The definitive identification and characterization of 1-(1-Phenylcyclohexyl)ethanone would rely on a combination of spectroscopic techniques.
Analytical Workflow
Caption: Workflow for the analytical characterization of 1-(1-Phenylcyclohexyl)ethanone.
Expected Spectroscopic Data
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¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.0-7.5 ppm). The protons of the cyclohexane ring would appear as a complex multiplet in the aliphatic region (around 1.2-2.5 ppm). A sharp singlet corresponding to the three protons of the acetyl methyl group would be expected around 2.1 ppm.[11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (around 200 ppm). Signals for the aromatic carbons would be observed between 125-145 ppm. The quaternary carbon attached to the phenyl and acetyl groups would have a characteristic chemical shift, and the signals for the cyclohexane carbons would appear in the aliphatic region.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically around 1710 cm⁻¹.[11] Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 202.29). Common fragmentation patterns would include the loss of the acetyl group and fragmentation of the cyclohexane ring.
Methodology for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data to determine chemical shifts, multiplicities, and integration values.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Identify the characteristic absorption bands for the functional groups present.
-
-
Mass Spectrometry:
-
Introduce a dilute solution of the sample into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Obtain the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
-
Conclusion
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